molecular formula C6H6N2OS2 B8665757 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one

2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one

Cat. No.: B8665757
M. Wt: 186.3 g/mol
InChI Key: OORMIULDNWAPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one is a heterocyclic compound that features a unique fusion of a thiopyrano and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiopyran derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the disruption of cellular signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C6H6N2OS2

Molecular Weight

186.3 g/mol

IUPAC Name

2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one

InChI

InChI=1S/C6H6N2OS2/c7-6-8-4-3(9)1-2-10-5(4)11-6/h1-2H2,(H2,7,8)

InChI Key

OORMIULDNWAPRV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1=O)N=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-[2-(tert-butoxycarbonylamino)thiazol-5-yl]sulfanylpropanoic acid (300 mg, 1.0 mmol) was dissolved in polyphosphoric acid (3.08 g, 14 mmol) and heated at 60˜80° C. for 2 hours. The reaction mixture was diluted with ice-cold water and neutralized with NaHCO3 to pH (8˜9) and the solid formed, filtered and washed with water and dried to give the title compound a yellow solid (150 mg, 80% yield)1H NMR (400 Mz, d6-DMSO) δ2.67 (t, 2H), 3.34 (t, 2H), 7.18 (s, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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